Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate
Description
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is a bicyclic compound featuring a fused oxa-azabicyclo framework. Its structure includes a 3-oxo group, an isopropyl ester moiety, and a nitrogen atom within the bicyclo[3.1.1]heptane system. This compound is primarily utilized in pharmaceutical and organic synthesis research, serving as a precursor or intermediate in the development of bioactive molecules .
Properties
Molecular Formula |
C9H13NO4 |
|---|---|
Molecular Weight |
199.20 g/mol |
IUPAC Name |
propan-2-yl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate |
InChI |
InChI=1S/C9H13NO4/c1-5(2)13-7(11)9-3-6(4-9)14-8(12)10-9/h5-6H,3-4H2,1-2H3,(H,10,12) |
InChI Key |
UEBWDPZRAODRIT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(=O)C12CC(C1)OC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
Key Steps:
- Diels-Alder Reaction : A substituted cyclopentadiene reacts with an imine-derived dienophile to form the bicyclo[3.1.1]heptane skeleton. For example, imines generated from 2-chloro-N-carbalkoxyglycinates undergo cycloaddition with cyclopentadiene in methylene chloride at 0°C, yielding 2-carboalkoxy-3-carboalkoxy-2-azabicyclo[3.1.1]hept-5-ene intermediates.
- Hydrogenation : Palladium-catalyzed hydrogenation removes protective groups and reduces ring unsaturation.
- Oxidation : Introduction of the 3-oxo group via oxidation with agents like trichloroisocyanuric acid (TCICA) in dichloromethane, facilitated by 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO).
- Esterification : The carboxylic acid intermediate reacts with isopropyl alcohol under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form the ester.
Yield : ~47% over four steps (based on analogous protocols).
Intramolecular Etherification and Amide Cyclization
This approach constructs the oxa and aza rings sequentially.
Key Steps:
- Aldol Precursor Preparation : A 1,3-diol or amino alcohol derivative is synthesized via stereoselective reduction of aldol adducts.
- Selective Bromination : Treatment with acetyl bromide converts 1,3-diols to acetoxybromides with inversion of stereochemistry.
- Cyclization : Sodium hydride in THF induces intramolecular etherification and amide bond formation, yielding the bicyclo[3.1.1] framework.
- Esterification : The carboxylic acid is esterified with isopropyl bromide in acetone using triethylamine as a base.
Critical Parameters :
- Diastereoselectivity depends on substituents; methyl groups at the 3-position may lead to mixtures due to benzylic cation formation.
- Yields for analogous cyclizations: 58–80%.
Radical-Mediated Ring-Opening of [3.1.1]Propellane
A modern method utilizing strain-release chemistry.
Key Steps:
- Propellane Synthesis : [3.1.1]Propellane is prepared via cyclopropanation and dibromocyclopropanation of 1,3-dichloroacetone derivatives.
- Radical Initiation : Treatment with iodine or photochemical conditions generates carbon-centered radicals.
- Functionalization : Radical trapping with malonate esters or α-hydroxy acids introduces the 5-carboxylate group.
- Esterification : The acid is converted to the isopropyl ester using standard protocols.
Advantages :
- Enables modular substitution patterns.
- Yields for radical steps: 23–71% (depending on trapping agent).
Mitsunobu Cyclization of Diol Precursors
A Mitsunobu reaction forms the oxa ring while constructing the bicyclic system.
Key Steps:
- Diol Synthesis : Reduction of a ketone precursor (e.g., 1,5-bis(aryl)penta-1,4-dien-3-one) with NaBH₄ in methanol yields a 1,3-diol.
- Mitsunobu Conditions : Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) promote cyclization via SN2 displacement, forming the oxetane ring.
- Amide Formation : The amine group is introduced via reductive amination or coupling with Boc-protected intermediates.
- Oxidation and Esterification : TCICA/TEMPO oxidation generates the 3-oxo group, followed by esterification.
Yield : ~65% over three steps (based on CN105503891A).
Comparative Analysis of Methods
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Diels-Alder Cyclization | High stereocontrol | Requires specialized dienophiles | 47–58% |
| Intramolecular Cyclization | Scalable for gram-scale synthesis | Sensitivity to substituent steric effects | 58–80% |
| Radical Ring-Opening | Modular functionalization | Requires handling of unstable intermediates | 23–71% |
| Mitsunobu Cyclization | Mild conditions for oxetane formation | High reagent costs (DIAD, PPh₃) | 65–72% |
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the oxo group, to form various oxidized derivatives.
Reduction: Reduction reactions can target the oxo group, converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Chemistry
In organic chemistry, Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its bicyclic structure is similar to that of certain natural products, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, the compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new pharmaceuticals targeting specific biological pathways.
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including polymer synthesis and catalysis.
Mechanism of Action
The mechanism by which Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into binding sites with high specificity, modulating the activity of its targets.
Comparison with Similar Compounds
Key Properties :
- Molecular Formula: C₁₀H₁₅NO₄ (exact formula inferred from analogs in and ).
- Molecular Weight : ~213–227 g/mol (varies with substituents; precise value requires crystallographic data).
- Purity : Available at ≥95% (typical for research-grade compounds) .
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The target compound differs from analogs in substituent patterns and bicyclo system modifications. Below is a comparative analysis:
Key Observations :
Pricing and Availability
Notes:
- Prices vary significantly by supplier and region.
- Bulk purchasing (e.g., 1g) often reduces per-unit costs .
Biological Activity
Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate, with a molecular formula of CHNO and a molecular weight of approximately 199.21 g/mol, is a bicyclic compound that has garnered attention in medicinal chemistry for its potential biological activities. This article reviews the compound's biological properties, including its interactions with various biological targets, potential therapeutic applications, and relevant case studies.
Structural Characteristics
The compound features a bicyclic framework that includes an isopropyl ester group and a carbonyl functional group. These structural elements contribute to its reactivity and ability to interact with biological molecules. The unique arrangement allows for specific binding to enzyme active sites, potentially modifying their activity.
Preliminary studies suggest that this compound may modulate enzyme activity and influence metabolic pathways. The mechanism of action is believed to involve:
- Enzyme Inhibition: The compound may fit into the active sites of enzymes, leading to inhibition or alteration of enzymatic functions.
- Receptor Interaction: Potential interactions with specific receptors could alter signaling pathways within cells.
Antitumor Activity
Research has indicated that compounds structurally related to this compound exhibit significant antiproliferative effects against various cancer cell lines, including:
| Cell Line | IC (μM) | Effect |
|---|---|---|
| K562 (human leukemia) | 4 - 12 | Significant cell cycle perturbation |
| HeLa (cervical cancer) | 2 - 10 | Changes in actin cytoskeleton structure |
| Jurkat (T-cell leukemia) | 1 - 6 | High sensitivity to treatment |
| Sk-mel-2 (melanoma) | 2 - 10 | Inhibition of cell motility |
| MCF-7 (breast cancer) | Not significant | Limited effect compared to other lines |
These findings indicate that the compound may possess antitumor properties , which warrant further investigation into its therapeutic potential.
Cytotoxicity Studies
In vitro studies using MTS assays have demonstrated that this compound can induce cytotoxic effects in cancer cells by disrupting normal cellular processes:
- Cell Cycle Arrest: Treated cells showed increased accumulation in the SubG1 and G0/G1 phases.
- Morphological Changes: Observations included the disappearance of stress fibers and alterations in cell motility.
These results suggest that the compound may effectively hinder tumor growth by inducing apoptosis or necrosis in cancer cells.
Case Studies
A notable study focused on spiro-fused derivatives of azabicyclic compounds showed promising results in terms of antiproliferative activity against various tumor cell lines, highlighting the broader potential of bicyclic structures in drug development .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with other azabicyclic compounds:
| Compound | Biological Activity |
|---|---|
| Spiro-fused [3-Azabicyclo[3.1.0]hexane]oxindoles | Antitumor, anti-inflammatory, anti-neurodegenerative |
| Cyclopropa[a]pyrrolizidine derivatives | Limited antiproliferative activity |
This comparison underscores the potential advantages of this compound over structurally similar compounds.
Q & A
Q. What are the primary synthetic routes for Isopropyl 3-oxo-2-oxa-4-azabicyclo[3.1.1]heptane-5-carboxylate, and how do reaction conditions influence stereochemical outcomes?
The synthesis of bicyclic lactams like this compound often involves cyclization strategies, such as intramolecular lactamization or ring-closing metathesis. Key steps include protecting group chemistry (e.g., tert-butyloxycarbonyl (Boc) groups) and stereoselective catalysis. For example, chiral auxiliaries or enantioselective catalysts can direct the formation of stereocenters at positions 1 and 4, critical for biological activity . Solvent polarity and temperature are pivotal for minimizing side reactions; dichloromethane and ethanol are common solvents, while p-toluenesulfonic acid may facilitate lactamization .
Q. What spectroscopic and crystallographic techniques are essential for characterizing its molecular structure?
Nuclear Magnetic Resonance (NMR): 1H/13C NMR identifies stereochemistry and confirms lactam ring formation via characteristic carbonyl (C=O) and ether (C-O-C) signals. X-ray Diffraction: Single-crystal X-ray analysis resolves absolute configuration and bond geometry. For example, SHELX programs (e.g., SHELXL) refine structures using R factors (e.g., R1 < 0.05) and anisotropic displacement parameters. Key metrics include average C–C bond distances (e.g., 1.52 Å) and torsion angles to validate bicyclic strain .
Q. How does the compound’s bicyclic framework influence its reactivity in derivatization reactions?
The 2-oxa-4-azabicyclo[3.1.1]heptane core imposes steric constraints, favoring nucleophilic attacks at the lactam carbonyl or isopropyl ester. For instance, the lactam’s rigidity limits ring-opening under basic conditions but allows selective functionalization at the 5-carboxylate group. Computational modeling (DFT) predicts electrophilic susceptibility at the bridgehead positions .
Advanced Research Questions
Q. How can discrepancies in crystallographic refinement data (e.g., high R factors) be resolved for strained bicyclic systems?
Discrepancies often arise from disordered solvent molecules or anisotropic thermal motion. Strategies include:
- Using full covariance matrices to estimate standard uncertainties (e.s.d.) for bond distances and angles .
- Applying restraints to H-atom positions and refining anisotropic displacement parameters (ADPs) for heavy atoms.
- Validating against SHELXL’s goodness-of-fit (S) parameter (target: ~1.0) and electron density maps (Δρmax < 0.3 eÅ⁻³) .
Q. What experimental and computational methods are used to analyze its potential biological targets?
- Docking Studies: Molecular docking with enzymes (e.g., proteases) evaluates binding affinity to the lactam’s carbonyl and azabicyclo oxygen.
- Pharmacophore Modeling: Identifies critical hydrogen bond acceptors (e.g., lactam O) and hydrophobic regions (isopropyl group).
- In Vitro Assays: Testing against bacterial enzyme libraries (e.g., penicillin-binding proteins) assesses antibacterial activity, leveraging structural similarities to β-lactams .
Q. How do synthetic byproducts from competing reaction pathways (e.g., epimerization) impact yield optimization?
Competing pathways arise from:
- Epimerization: Basic conditions may racemize stereocenters; monitored via chiral HPLC.
- Ring-Opening: Hydrolysis of the lactam under acidic conditions generates linear amides. Mitigation involves optimizing pH (neutral to mildly acidic), low-temperature reactions, and catalytic control (e.g., ZnCl₂ for lactam stability) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
